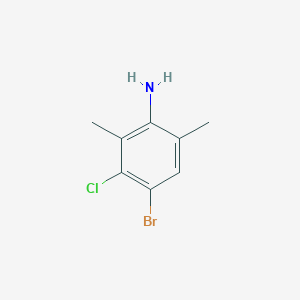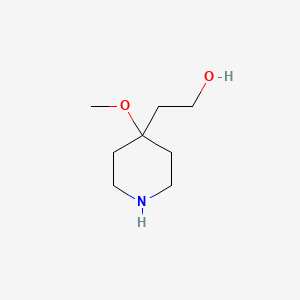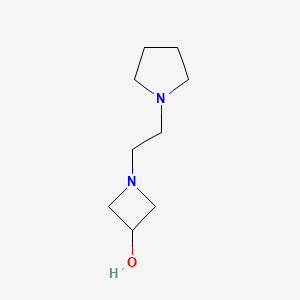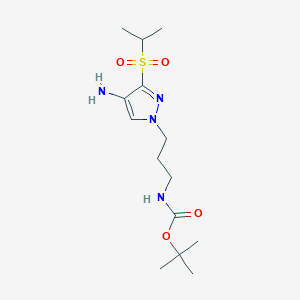
tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrazole ring
Méthodes De Préparation
The synthesis of tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the isopropylsulfonyl group. The final steps involve the attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Analyse Des Réactions Chimiques
tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications.
Propriétés
Formule moléculaire |
C14H26N4O4S |
|---|---|
Poids moléculaire |
346.45 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-amino-3-propan-2-ylsulfonylpyrazol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C14H26N4O4S/c1-10(2)23(20,21)12-11(15)9-18(17-12)8-6-7-16-13(19)22-14(3,4)5/h9-10H,6-8,15H2,1-5H3,(H,16,19) |
Clé InChI |
PGMYAZKIPHOQKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=NN(C=C1N)CCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12993859.png)





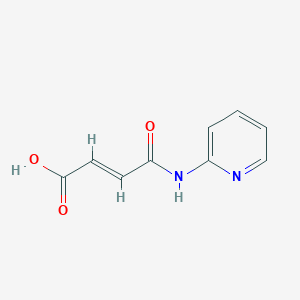

![5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-oxohexyl)pentanamide](/img/structure/B12993890.png)
